3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, a heterocyclic system known for diverse biological activities, including kinase inhibition and anti-inflammatory properties . Structurally, it features a pyrido[2,3-d]pyrimidine core substituted at position 1 with a methyl group, position 5 with methoxy, position 6 with ethyl, and position 3 with a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl side chain.
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-4-14-12-23-20-18(19(14)30-3)21(28)26(22(29)24(20)2)13-17(27)25-11-7-9-15-8-5-6-10-16(15)25/h5-6,8,10,12H,4,7,9,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZUEXRKMXKCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-1 receptor (σ1R) . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is known to influence a variety of cellular processes and has been implicated in the pathophysiology of several diseases, including cancer and neurodegenerative disorders.
Mode of Action
The compound interacts with its target, the sigma-1 receptor, as an antagonist . Antagonists are substances that inhibit the physiological action of another substance. In this case, the compound would inhibit the action of the sigma-1 receptor, potentially altering cellular calcium signaling and other downstream effects.
Biochemical Pathways
Given the role of the sigma-1 receptor in modulating calcium signaling at the er, it is likely that this compound could influence pathways related tocellular calcium homeostasis . Disruption of these pathways could have downstream effects on a variety of cellular processes, including cell proliferation and apoptosis.
Result of Action
The compound’s interaction with the sigma-1 receptor and potential disruption of cellular calcium homeostasis could result in a variety of molecular and cellular effects. For instance, it has been suggested that sigma-1 receptor antagonists may have cytotoxic activity , indicating potential efficacy as anticancer agents. The exact results of this compound’s action would likely depend on a variety of factors, including the specific cellular context and the presence of other interacting molecules.
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. For example, factors such as pH, temperature, and the presence of other interacting molecules could potentially affect the compound’s stability and activity. Additionally, the cellular environment, including the presence of other signaling molecules and the specific cellular context, could influence the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural differences lie in the substituents at positions 3, 5, and 6, as well as fused heterocyclic systems. The following table summarizes critical comparisons:
Key Observations
Electronic Properties: Derivatives like 6c (HOMO-LUMO = 4.10 eV) exhibit higher band gaps than others (e.g., 6a: 3.93 eV), suggesting reduced electron mobility and reactivity . The target compound’s electronic profile remains unstudied, but its dihydroquinolinyl group could introduce conjugation effects similar to hydroxybenzoyl derivatives.
Biological Activity: Thieno[2,3-d]pyrimidines with oxadiazole or thiazole groups demonstrate antimicrobial activity , whereas hydroxybenzoyl-substituted pyrido[2,3-d]pyrimidines (e.g., 6a–d) are explored for kinase inhibition . The target compound’s dihydroquinolinyl moiety may confer unique receptor-binding properties.
Synthetic Flexibility: Alkylation and condensation are common strategies for modifying position 1 (e.g., 1-methyl in 6a–d ) or introducing heterocyclic systems (e.g., thieno fusion in ).
Q & A
Q. What are the most efficient synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Cyclocondensation : Reacting N-substituted precursors (e.g., 1,1’-carbonyldiimidazole derivatives) in phosphorous oxychloride under reflux, followed by hydrolysis .
- Alkylation : Introducing substituents (e.g., benzyl chlorides, chloroacetamides) using DMF as a solvent and potassium carbonate as a base to promote nucleophilic substitution .
- Purification : Column chromatography (C18 columns, 25-min cycle) and recrystallization from ethanol are recommended for isolating high-purity crystalline products .
Critical parameters: Temperature control during cyclocondensation (~50–80°C) and stoichiometric ratios of alkylating agents to avoid side products.
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for methyl (δ 1.2–1.5 ppm), methoxy (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) to confirm substitution patterns .
- HPLC-MS : Use C18 columns (100 × 4 mm) with UV detection to validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm fused-ring systems (e.g., pyrido[2,3-d]pyrimidine core) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use standard agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 µg/mL indicate promising activity .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices. IC50 values >100 µM suggest low toxicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (Table 1) and compare bioactivity:
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to bacterial DNA gyrase or kinase targets .
Q. How can contradictions in reported biological data (e.g., variable MIC values) be resolved?
- Methodological Answer :
- Standardized Protocols : Ensure consistent inoculum size (1 × 10⁶ CFU/mL) and culture media (Mueller-Hinton agar) across labs .
- Synergistic Studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to identify confounding factors like drug resistance mechanisms .
Q. What strategies mitigate solubility challenges during in vivo testing?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) at the 2-oxoethyl moiety to improve bioavailability .
Q. How can computational methods predict metabolic stability and degradation pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
